molecular formula C17H19BrN2O2S B248459 1-(5-Bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine

1-(5-Bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine

Cat. No. B248459
M. Wt: 395.3 g/mol
InChI Key: KUPMWYIUVWDNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine, also known as BTP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTP belongs to the class of piperazine derivatives and has been studied for its ability to modulate various biological targets.

Mechanism of Action

1-(5-Bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine exerts its biological activity by modulating various biological targets such as enzymes, receptors, and ion channels. Studies have shown that 1-(5-Bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine inhibits the activity of histone deacetylases (HDACs) which play a crucial role in the regulation of gene expression. 1-(5-Bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine has also been shown to modulate the activity of G protein-coupled receptors (GPCRs) and ion channels which are involved in various physiological processes.
Biochemical and Physiological Effects:
1-(5-Bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been shown to modulate various biochemical and physiological processes such as cell proliferation, apoptosis, inflammation, and neurotransmission. Studies have shown that 1-(5-Bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to modulate the production of pro-inflammatory cytokines and reduce inflammation. 1-(5-Bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine has also been studied for its potential use in the treatment of neurological disorders by modulating neurotransmission.

Advantages and Limitations for Lab Experiments

1-(5-Bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine has several advantages for lab experiments such as its synthetic accessibility, stability, and potency. However, 1-(5-Bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine also has some limitations such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-(5-Bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine. One potential direction is the development of 1-(5-Bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine derivatives with improved pharmacological properties such as solubility and selectivity. Another direction is the study of 1-(5-Bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine in combination with other drugs for the treatment of various diseases. Additionally, the elucidation of the precise molecular mechanisms of 1-(5-Bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine's biological activity will provide valuable insights into its potential therapeutic applications.
In conclusion, 1-(5-Bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its ability to modulate various biological targets makes it a promising candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of 1-(5-Bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine involves the reaction of 5-bromo-2-methoxybenzylamine with 2-thiophenecarboxylic acid followed by cyclization with piperazine. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled conditions.

Scientific Research Applications

1-(5-Bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that 1-(5-Bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine exhibits potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been shown to possess anti-inflammatory activity by modulating the production of pro-inflammatory cytokines. 1-(5-Bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

1-(5-Bromo-2-methoxybenzyl)-4-(2-thienylcarbonyl)piperazine

Molecular Formula

C17H19BrN2O2S

Molecular Weight

395.3 g/mol

IUPAC Name

[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C17H19BrN2O2S/c1-22-15-5-4-14(18)11-13(15)12-19-6-8-20(9-7-19)17(21)16-3-2-10-23-16/h2-5,10-11H,6-9,12H2,1H3

InChI Key

KUPMWYIUVWDNOC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=CS3

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=CS3

Origin of Product

United States

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